2'-amino-1,7'-dimethyl-1,3-dihydro-2,5'-dioxospiro(2H-indole-3,4'-4'H,5'H-pyrano[4,3-b]pyran)-3'-carbonitrile
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Overview
Description
3’-Amino-1,6’-dimethyl-2,8’-dioxospiro[indole-3,1’-pyrano[4,3-b]pyran]-2’-carbonitrile is a complex organic compound featuring a spiro structure that integrates an indole and a pyrano[4,3-b]pyran moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-1,6’-dimethyl-2,8’-dioxospiro[indole-3,1’-pyrano[4,3-b]pyran]-2’-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyrano[4,3-b]pyran intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
3’-Amino-1,6’-dimethyl-2,8’-dioxospiro[indole-3,1’-pyrano[4,3-b]pyran]-2’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3’-Amino-1,6’-dimethyl-2,8’-dioxospiro[indole-3,1’-pyrano[4,3-b]pyran]-2’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Amino-1,6’-dimethyl-2,8’-dioxospiro[indole-3,1’-pyrano[4,3-b]pyran]-2’-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and spiro compounds, such as:
- 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
What sets 3’-Amino-1,6’-dimethyl-2,8’-dioxospiro[indole-3,1’-pyrano[4,3-b]pyran]-2’-carbonitrile apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C18H13N3O4 |
---|---|
Molecular Weight |
335.3g/mol |
IUPAC Name |
2'-amino-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile |
InChI |
InChI=1S/C18H13N3O4/c1-9-7-13-14(16(22)24-9)18(11(8-19)15(20)25-13)10-5-3-4-6-12(10)21(2)17(18)23/h3-7H,20H2,1-2H3 |
InChI Key |
DJTRUVVBTYLDDE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C#N |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C#N |
Origin of Product |
United States |
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